molecular formula C14H15ClN2O2 B2482636 4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine CAS No. 343374-69-6

4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine

Cat. No.: B2482636
CAS No.: 343374-69-6
M. Wt: 278.74
InChI Key: RARAMQQLQKMIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine is a chemical compound with a molecular structure that incorporates both an isoxazole ring and a morpholine moiety. This combination places it in a class of heterocyclic compounds of significant interest in various research fields, particularly in medicinal chemistry and agrochemical development . Compounds featuring the isoxazoline scaffold, similar to the core structure of this product, are frequently investigated for a broad spectrum of biological activities. Research on analogous structures has reported potential antibacterial, antimicrobial, anti-inflammatory, and anticancer properties . Furthermore, isoxazoline derivatives are widely explored in agrochemical research for their insecticidal and acaricidal (anti-mite) effects . The morpholine ring is a common pharmacophore known to influence the physicochemical properties of a molecule, which can be leveraged in the design of new chemical entities for biological screening. This product is offered with a stated purity of >90% . It is supplied for research and development purposes in laboratories. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-12-3-1-11(2-4-12)14-9-13(16-19-14)10-17-5-7-18-8-6-17/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARAMQQLQKMIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine typically involves the formation of the isoxazole ring followed by the attachment of the morpholine moiety. One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldoxime. This intermediate is then cyclized with acetic anhydride to yield 5-(4-chlorophenyl)-3-isoxazole. The final step involves the reaction of this isoxazole with morpholine in the presence of a suitable base, such as potassium carbonate, to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring and the chlorophenyl group are likely involved in binding interactions, while the morpholine moiety may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Properties of 4-{[5-(4-Chlorophenyl)-3-Isoxazolyl]Methyl}Morpholine and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) LogP Hydrogen Bond Acceptors Key Substituents
4-{[5-(4-Chlorophenyl)-3-Isoxazolyl]Methyl}Morpholine (Target) C₁₄H₁₄ClN₂O₂ 291.7 (estimated) ~3.2 4 4-Cl-phenyl, morpholine, isoxazole
4-(Chloromethyl)-3-(4-Fluorophenyl)-5-Methylisoxazole C₁₁H₉ClFNO 225.65 2.8 3 4-F-phenyl, Cl-methyl, 5-methylisoxazole
4-[3-(5-Oxazolyl)Phenyl]Morpholine C₁₃H₁₄N₂O₂ 242.3 1.5 4 Oxazole, morpholine
4-[2-(3-Chlorophenyl)-4-(4-Chlorophenyl)Sulfonyl-1,3-Oxazol-5-Yl]Morpholine C₂₀H₁₅Cl₂N₂O₄S 439.3 4.5 6 Dual Cl-phenyl, sulfonyl, oxazole
Key Observations:
  • Halogen Substitution : The target compound’s 4-Cl-phenyl group enhances lipophilicity (LogP ~3.2) compared to the 4-F-phenyl analog (LogP 2.8) , while dual Cl-phenyl groups in further increase LogP to 4.5 due to added hydrophobicity.
  • Heterocyclic Core : Replacing isoxazole with oxazole (as in ) reduces LogP (1.5 vs. ~3.2) due to altered electron distribution and polarity .
  • Functional Groups: The sulfonyl group in increases hydrogen bond acceptors (6 vs.

Biological Activity

4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by research findings and case studies.

Synthesis

The synthesis of 4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine typically involves several key steps:

  • Formation of the Isoxazole Ring : The reaction of 4-chlorobenzaldehyde with hydroxylamine produces 4-chlorobenzaldoxime, which is cyclized using acetic anhydride to yield 5-(4-chlorophenyl)-3-isoxazole.
  • Attachment of Morpholine : The isoxazole intermediate is then reacted with morpholine in the presence of a base like potassium carbonate to form the final compound.

The biological activity of 4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine is primarily attributed to its structural components:

  • Isoxazole Ring : This moiety is known to interact with various biological targets, potentially modulating receptor activity.
  • Morpholine Moiety : Enhances solubility and bioavailability, facilitating interactions with enzymes and receptors involved in various physiological processes .

Biological Activities

Research has indicated multiple potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that derivatives containing isoxazole rings exhibit significant antimicrobial properties. For example, certain analogs demonstrated activity against bacterial strains, suggesting that 4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine could be explored as an antimicrobial agent.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies indicated that it may inhibit tumor cell proliferation through specific pathways, possibly by modulating enzyme activity linked to cancer progression .

Neuropharmacological Effects

Research into morpholine derivatives highlights their role in central nervous system (CNS) drug discovery. Compounds similar to 4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine have been shown to interact with receptors involved in mood regulation and pain modulation, indicating potential therapeutic applications in treating disorders such as depression and anxiety .

Case Studies

Several studies have illustrated the biological effects of compounds related to 4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine:

  • Study on Antimicrobial Activity : A series of isoxazole derivatives were tested against various bacterial strains, revealing that some compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests that further development could lead to effective antimicrobial agents.
  • Anticancer Research : In a study involving human cancer cell lines, derivatives showed significant cytotoxic effects. The mechanism was linked to the induction of apoptosis through caspase activation pathways, highlighting the therapeutic potential of this compound in oncology.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of 4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine:

CompoundStructural FeaturesBiological Activity
5-(4-Chlorophenyl)isoxazol-3-amineLacks morpholineModerate antimicrobial
3-(4-Chlorophenyl)-5-methylisoxazoleDifferent substituentsPotential anticancer
4-(4-Chlorophenyl)-3-isoxazolylmethanolHydroxyl instead of morpholineLimited CNS activity

The presence of the morpholine ring in 4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine enhances its solubility and interaction capabilities compared to these analogs, making it a candidate for further research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine, and how can reaction conditions be tailored to improve yield?

  • The synthesis of isoxazole derivatives often involves cyclization reactions between hydroxylamine derivatives and β-diketones or α,β-unsaturated carbonyl compounds. For example, chlorophenyl-containing intermediates can be synthesized via nucleophilic substitution or coupling reactions, followed by purification using column chromatography (e.g., silica gel with gradient elution) . Optimization may involve adjusting stoichiometry, temperature (e.g., 60–80°C for cyclization), and catalysts (e.g., DMAP/Et₃N for acylation) .

Q. Which analytical techniques are critical for validating the structural integrity and purity of this compound?

  • High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H/¹³C NMR) are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

  • Receptor binding assays (e.g., α4β2-nicotinic acetylcholine receptor [nAChR] radioligand displacement) and enzyme inhibition studies (e.g., COX-2 or kinase assays) can screen for bioactivity. Use HEK-293 cells transfected with target receptors and measure IC₅₀ values via fluorescence polarization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

  • Discrepancies may arise from species-specific receptor affinities or metabolic stability. Cross-validate findings using:

  • In silico docking (e.g., AutoDock Vina to predict binding modes).
  • Pharmacokinetic profiling (e.g., microsomal stability assays).
  • Orthogonal in vivo models (e.g., rodent stress paradigms vs. zebrafish behavioral assays) .

Q. What strategies address low yield or byproduct formation during the final stages of synthesis?

  • Implement DoE (Design of Experiments) to optimize reaction parameters (e.g., solvent polarity, reaction time). Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents. For purification, employ preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier .

Q. How does the compound interact with stress-related pathways in vivo, and what biomarkers should be monitored?

  • In stress models (e.g., chronic unpredictable stress in rodents), measure corticosterone levels, BDNF expression, and hippocampal neurogenesis. Use RNA-seq to identify differentially expressed genes in the hypothalamic-pituitary-adrenal (HPA) axis. Pair with behavioral tests (e.g., forced swim test) .

Q. What methodologies enable the study of stereochemical effects on biological activity?

  • Synthesize enantiomers via chiral chromatography (e.g., Chiralpak IA column) or asymmetric catalysis. Compare pharmacokinetic profiles (AUC, t₁/₂) and receptor binding affinities using SPR (surface plasmon resonance) .

Methodological Notes

  • Synthesis Optimization : Evidence from cyclopentanone intermediates highlights the importance of hydrolysis conditions (e.g., NaOH/EtOH at reflux) to avoid side reactions .
  • Analytical Validation : Consistent purity thresholds (>98% by HPLC) and elemental analysis are critical for reproducibility in pharmacological studies .
  • Biological Models : Stress-related applications in veterinary species (e.g., dogs, horses) require species-specific dosing regimens and endpoint analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.